molecular formula C6H12ClNO3 B3247142 trans-2-Methylmorpholine-3-carboxylic acid hydrochloride CAS No. 1808578-40-6

trans-2-Methylmorpholine-3-carboxylic acid hydrochloride

Cat. No.: B3247142
CAS No.: 1808578-40-6
M. Wt: 181.62
InChI Key: RHSLKJXCSUYWPS-JBUOLDKXSA-N
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Description

trans-2-Methylmorpholine-3-carboxylic acid hydrochloride (CAS: 1807882-36-5) is a morpholine derivative with a molecular formula of C₆H₁₂ClNO₃ and a molar mass of 181.62 g/mol. It is characterized by a morpholine ring substituted with a methyl group at the 2-position and a carboxylic acid group at the 3-position, stabilized as a hydrochloride salt. The compound is typically stored under dry, sealed conditions at room temperature .

Properties

IUPAC Name

(2R,3S)-2-methylmorpholine-3-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3.ClH/c1-4-5(6(8)9)7-2-3-10-4;/h4-5,7H,2-3H2,1H3,(H,8,9);1H/t4-,5+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHSLKJXCSUYWPS-JBUOLDKXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(NCCO1)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H](NCCO1)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-2-Methylmorpholine-3-carboxylic acid hydrochloride typically involves the reaction of 2-methylmorpholine with a carboxylic acid derivative under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and equipment to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions: trans-2-Methylmorpholine-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines .

Scientific Research Applications

Chemistry: In chemistry, trans-2-Methylmorpholine-3-carboxylic acid hydrochloride is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in various organic synthesis reactions .

Biology: In biological research, this compound is used to study the effects of morpholine derivatives on biological systems. It is also used in the development of biochemical assays and as a reagent in molecular biology experiments .

Medicine: In the medical field, this compound is investigated for its potential therapeutic applications. It is studied for its effects on various biological targets and pathways, which may lead to the development of new drugs .

Industry: In the industrial sector, this compound is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. It is valued for its reactivity and versatility in various industrial processes .

Mechanism of Action

The mechanism of action of trans-2-Methylmorpholine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, resulting in the desired therapeutic or experimental outcomes .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties and applications, we compare it with three structurally related hydrochlorides:

2.1 Hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carboxylic Acid Hydrochloride
  • Structural Features : Incorporates a fused pyrrolidine-morpholine ring system, enhancing conformational rigidity compared to the simpler morpholine backbone of the trans compound.
  • Applications : Highlighted for versatility in pharmaceuticals, agrochemicals, and material science due to its bicyclic structure, which may improve binding affinity in drug design .
  • Data Gaps: Limited physicochemical or toxicity data are publicly available.
2.2 Methyl 3-Methylmorpholine-3-carboxylate Hydrochloride (CAS: 1205749-06-9)
  • Molecular Formula: C₇H₁₄ClNO₃ (molar mass: 203.64 g/mol).
  • The ester group also makes it a candidate for prodrug synthesis.
  • Safety Profile: No comprehensive toxicological data available, as noted in its safety data sheet .
  • Commercial Status : Actively supplied for research, contrasting with the discontinued status of the trans compound .
2.3 Methyl 2-(Thiomorpholin-3-yl)acetate Hydrochloride (CAS: 1333933-79-1)
  • Molecular Formula: C₇H₁₄ClNO₂S (molar mass: 211.7 g/mol).
  • Structural Highlights : Substitutes oxygen in the morpholine ring with sulfur (thiomorpholine), increasing lipophilicity and altering electronic properties. The acetate ester further differentiates its reactivity.
  • Potential Applications: Sulfur-containing heterocycles are often explored for enhanced bioavailability or metal-binding capabilities in drug development .

Comparative Analysis Table

Compound Molecular Formula Molar Mass (g/mol) Functional Groups Key Structural Features Commercial Availability
trans-2-Methylmorpholine-3-carboxylic acid HCl C₆H₁₂ClNO₃ 181.62 Carboxylic acid, hydrochloride Morpholine ring, trans-2-methyl substitution Discontinued
Hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carboxylic acid HCl C₈H₁₅ClN₂O₂ 206.67 Carboxylic acid, hydrochloride Fused pyrrolidine-morpholine ring Available
Methyl 3-methylmorpholine-3-carboxylate HCl C₇H₁₄ClNO₃ 203.64 Methyl ester, hydrochloride Ester substitution, 3-methyl group Available
Methyl 2-(thiomorpholin-3-yl)acetate HCl C₇H₁₄ClNO₂S 211.7 Thiomorpholine, acetate ester Sulfur-containing ring, ester side chain Available

Research and Application Insights

  • Solubility and Stability: The carboxylic acid group in the trans compound likely enhances water solubility compared to ester derivatives, though specific data are lacking. Acid stability, a critical factor for oral bioavailability, is a known concern for hydrochlorides (e.g., nicardipine HCl requires pH monitoring ).
  • Synthetic Utility : Ester analogs (e.g., Methyl 3-methylmorpholine-3-carboxylate HCl) may serve as intermediates for further functionalization, while thiomorpholine derivatives offer unique electronic profiles for targeted drug design .
  • Safety Considerations: Limited toxicological data for all compounds underscore the need for rigorous preclinical evaluation .

Biological Activity

trans-2-Methylmorpholine-3-carboxylic acid hydrochloride is a chemical compound with the molecular formula C₆H₁₂ClNO₃ and a molecular weight of approximately 181.62 g/mol. It features a morpholine ring, which contributes to its unique properties and biological activities. This compound has garnered interest for its potential applications in medicinal chemistry, particularly in the development of therapeutic agents.

Chemical Structure and Properties

The compound's structure includes a morpholine ring substituted with a carboxylic acid group and a methyl group at the second position. These functional groups are pivotal for its biological activity, influencing its interactions with various biological targets.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antibacterial Properties : Preliminary studies suggest that this compound may act as an antibacterial agent, potentially inhibiting the growth of specific bacterial strains. Its mechanism may involve interference with bacterial metabolic pathways.
  • Neurotransmitter Modulation : The compound has been studied for its role in modulating neurotransmitter systems, particularly GABAergic activity. This modulation could have implications for treating neurological disorders, as compounds with similar structures have shown promise in this area.

The mechanism by which this compound exerts its biological effects involves binding to specific molecular targets, such as enzymes and receptors. This interaction can modulate their activity, thereby influencing various biochemical processes. The exact targets and pathways remain under investigation but are crucial for understanding its pharmacological profile.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructure CharacteristicsUnique Features
2-MethylmorpholineSimilar morpholine structureLacks carboxylic acid functionality
3-HydroxymethylmorpholineContains hydroxymethyl groupExhibits different solubility and reactivity
4-MethylpiperidinePiperidine ring instead of morpholineDifferent nitrogen positioning affects properties

These comparisons highlight the distinct functional groups and structural configurations that contribute to the specific biological activities of this compound.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Antibacterial Activity : A study demonstrated that compounds similar to this compound exhibited significant antibacterial effects against various strains, suggesting potential therapeutic applications in treating infections .
  • Neuropharmacological Effects : Research focused on the modulation of GABAergic systems indicated that this compound could influence neurotransmitter release, providing insights into its potential use in managing neurological disorders.
  • Enzyme Interaction Studies : Investigations into enzyme interactions revealed that this compound could act as a substrate or inhibitor for specific enzymes, further elucidating its role in biochemical pathways .

Q & A

What analytical methods are recommended for confirming the structural identity of trans-2-Methylmorpholine-3-carboxylic acid hydrochloride?

Answer:

  • NMR Spectroscopy : Use 1H^1 \text{H}- and 13C^{13} \text{C}-NMR to confirm stereochemistry and functional groups (e.g., morpholine ring protons at δ 3.5–4.0 ppm and carboxylic acid protons).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+^+ or [M-Cl]+^+ ions).
  • Derivatization-GC/MS : For hydroxyl or carboxyl groups, derivatize with BSTFA to form trimethylsilyl (TMS) ethers, enhancing volatility for gas chromatography analysis .

How can researchers resolve contradictions in reported melting points or spectral data across studies?

Answer:

  • Purity Assessment : Use HPLC with UV detection (≥98% purity threshold) and cross-check with elemental analysis (C, H, N, Cl content).
  • Standardized Protocols : Follow pharmacopeial guidelines (e.g., USP) for reagent preparation to minimize variability in crystallization or hydration states .
  • Controlled Replicates : Conduct parallel experiments under identical conditions (temperature, humidity) to isolate environmental factors .

What safety precautions are critical when handling this compound in laboratory settings?

Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact with corrosive hydrochloride salts.
  • Ventilation : Use fume hoods during weighing or reactions to avoid inhalation of fine particles.
  • Storage : Keep in airtight, light-resistant containers at 2–8°C to prevent hygroscopic degradation .

What experimental strategies mitigate degradation during prolonged reaction times?

Answer:

  • pH Optimization : Maintain mildly acidic conditions (pH 4–6) to stabilize the hydrochloride salt form.
  • Inert Atmosphere : Use nitrogen or argon to prevent oxidation of the morpholine ring.
  • Real-Time Monitoring : Employ LC-MS to track degradation intermediates (e.g., free carboxylic acid) and adjust reaction parameters dynamically .

How should researchers assess purity for pharmacological studies, and what thresholds apply?

Answer:

  • HPLC-UV : Use a C18 column with mobile phase (e.g., 0.1% TFA in acetonitrile/water) and compare retention times to certified reference standards. Acceptable purity: ≥98% for in vitro assays.
  • Residual Solvents : Perform GC headspace analysis to ensure compliance with ICH Q3C limits (e.g., <500 ppm for Class 3 solvents) .

How can computational modeling predict reactivity or stability under varying conditions?

Answer:

  • Density Functional Theory (DFT) : Model protonation states of the morpholine nitrogen and carboxylic acid to predict solubility and pKa values.
  • Molecular Dynamics (MD) : Simulate interactions with solvents (e.g., water, DMSO) to assess hygroscopicity or aggregation tendencies.
  • Degradation Pathways : Predict acid-catalyzed hydrolysis mechanisms using quantum mechanical calculations .

What orthogonal methods validate the stereochemical configuration of the trans isomer?

Answer:

  • X-ray Crystallography : Resolve crystal structures to confirm the trans-2-methylmorpholine ring geometry.
  • Chiral HPLC : Use a chiral stationary phase (e.g., amylose tris(3,5-dimethylphenylcarbamate)) to separate enantiomers and verify stereochemical purity.
  • Optical Rotation : Compare experimental [α]D_D values with literature data for the trans isomer .

How do researchers address discrepancies in biological activity data between synthetic batches?

Answer:

  • Impurity Profiling : Identify and quantify by-products (e.g., cis isomers, des-methyl analogs) via LC-MS/MS.
  • Bioassay Replicates : Test multiple batches in cell-based assays (e.g., IC50_{50} determinations) under blinded conditions.
  • Stability Studies : Correlate activity loss with degradation kinetics (e.g., Arrhenius plots for temperature-dependent decay) .

What methodologies characterize the compound’s solubility and partition coefficient (log P)?

Answer:

  • Shake-Flask Method : Measure equilibrium solubility in octanol-water systems at 25°C, validated by UV spectrophotometry.
  • HPLC log P Estimation : Use retention times relative to standards with known log P values (e.g., USP reference compounds).
  • pH-Solubility Profile : Titrate the compound in buffered solutions (pH 1–12) to assess ionization-dependent solubility .

How can researchers design stability-indicating assays for long-term storage studies?

Answer:

  • Forced Degradation : Expose the compound to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (0.1N HCl/NaOH) to identify degradation products.
  • LC-MS/MS : Develop a gradient method to resolve parent compound from degradation by-products (e.g., dehydrohalogenation or ring-opening products).
  • ICH Guidelines : Follow Q1A(R2) for accelerated stability testing (25°C/60% RH, 40°C/75% RH) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
trans-2-Methylmorpholine-3-carboxylic acid hydrochloride
Reactant of Route 2
trans-2-Methylmorpholine-3-carboxylic acid hydrochloride

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